2-(Difluoromethyl)arginine
Overview
Description
2-(Difluoromethyl)arginine is a synthetic amino acid derivative with the molecular formula C7H14F2N4O2. It is characterized by the presence of a difluoromethyl group attached to the arginine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)arginine typically involves the introduction of the difluoromethyl group into the arginine molecule. One common method is the difluoromethylation of arginine derivatives using difluoromethylation reagents. This process can be achieved through various strategies, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the arginine molecule. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The difluoromethyl group can be substituted with other groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
2-(Difluoromethyl)arginine has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in studies of enzyme inhibition and protein function due to its ability to interact with biological molecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the inhibition of specific enzymes involved in disease pathways.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The primary mechanism of action of 2-(Difluoromethyl)arginine involves the inhibition of specific enzymes, such as nitric oxide synthase. By inhibiting this enzyme, the compound reduces the production of nitric oxide, which plays a crucial role in various biochemical and physiological processes. This inhibition can impact cellular signaling pathways and has potential therapeutic implications .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)arginine
- 2-(Chloromethyl)arginine
- 2-(Bromomethyl)arginine
Comparison: 2-(Difluoromethyl)arginine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications. In contrast, other similar compounds may have different reactivity profiles and biological activities .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-2-(difluoromethyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N4O2/c8-4(9)7(12,5(14)15)2-1-3-13-6(10)11/h4H,1-3,12H2,(H,14,15)(H4,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEORLXJBCPPSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00990215 | |
Record name | 2-(Difluoromethyl)arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69955-43-7, 77286-88-5 | |
Record name | alpha-(Difluoromethyl)arginine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069955437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginine, 2-(difluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077286885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Difluoromethyl)arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00990215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.